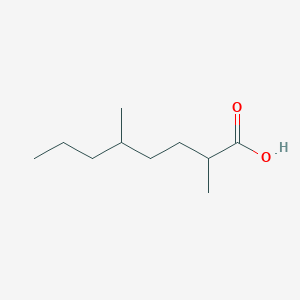

2,5-Dimethyloctanoic acid

描述

Significance of Branched-Chain Fatty Acids in Chemical and Biological Research

Branched-chain fatty acids are integral components of cellular membranes, particularly in bacteria, where they play a crucial role in maintaining membrane fluidity. acs.orgoup.com Their branched structure disrupts the tight packing of fatty acid chains, thereby increasing the fluidity of the lipid bilayer, a function analogous to that of unsaturated fatty acids in higher organisms. acs.org This property is vital for the adaptation of microorganisms to various environmental conditions.

In the realm of human health, BCFAs are increasingly recognized for their diverse biological activities. They are found in various foods, including ruminant products like milk and meat, as well as in fermented foods. oup.comacs.org Research suggests that BCFAs possess anti-inflammatory properties and may play a role in regulating lipid metabolism. acs.orgnih.gov For instance, some studies have shown that certain BCFAs can modulate the expression of genes involved in fatty acid synthesis and inflammation. nih.gov Their unique metabolic pathways, which can differ from those of straight-chain fatty acids, are a subject of ongoing investigation. oup.comnih.gov The metabolism of some BCFAs occurs in peroxisomes, and defects in these pathways can lead to the accumulation of these fatty acids, resulting in certain metabolic disorders. nih.gov

Structural Context and Isomeric Considerations of Dimethyloctanoic Acids

2,5-Dimethyloctanoic acid is a member of the dimethyloctanoic acid family of isomers, each sharing the same molecular formula (C10H20O2) but differing in the placement of the two methyl groups on the octanoic acid backbone. nih.gov This variation in structure leads to distinct chemical and physical properties among the isomers.

The location of the methyl groups significantly influences properties such as boiling point and melting point. For example, the proximity of methyl groups to the carboxylic acid functional group can affect intermolecular interactions and, consequently, these physical characteristics.

Below is an interactive table detailing some of the known isomers of dimethyloctanoic acid and their key identifiers.

| Isomer Name | Molecular Formula | CAS Number | InChIKey |

| This compound | C10H20O2 | Not Available | Not Available |

| 4,6-Dimethyloctanoic acid | C10H20O2 | 2553-96-0 | Not Available |

| 7,7-Dimethyloctanoic acid | C10H20O2 | 130776-67-9 | YPIFGDQKSSMYHQ-UHFFFAOYSA-N |

| 2,2-Dimethyloctanoic acid | C10H20O2 | Not Available | Not Available |

| (6Z)-6-(hydroxyimino)-3,7-dimethyloctanoic acid | C10H19NO3 | Not Available | AKRFQXNNUYLRBO-LUAWRHEFSA-N |

Data sourced from PubChem and other chemical databases. nih.govnih.govnih.govstenutz.eu

The chirality introduced by the methyl groups at positions 2 and 5 in this compound results in the existence of stereoisomers (enantiomers and diastereomers). The specific stereochemistry can be critical for biological activity, as enzymes and receptors often exhibit stereoselectivity.

Overview of Current Academic Research Trends on this compound

Current academic research on this compound and related BCFAs is multifaceted, spanning organic synthesis, biochemistry, and potential therapeutic applications.

One significant area of investigation is the synthesis of these complex molecules. Researchers are developing novel synthetic routes to produce specific isomers and stereoisomers of dimethyloctanoic acids. These methods are crucial for obtaining pure compounds for further biological and chemical studies.

In the field of biochemistry, studies are exploring the metabolic fate of BCFAs like this compound. For example, research on the oxidation of 2,2-dimethyloctanoic acid in rats has identified several metabolites, shedding light on how these branched structures are processed in vivo. umich.edu Such studies are fundamental to understanding the biological roles and potential effects of these fatty acids.

Furthermore, there is growing interest in the potential therapeutic applications of BCFAs. For instance, a recent study investigated the use of medium branched-chain fatty acids, including a dimethylheptanoic acid analog, as a potential anaplerotic therapy for mitochondrial fatty acid β-oxidation disorders. nih.gov The findings suggest that these compounds can improve the profile of tricarboxylic acid cycle intermediates in deficient cells, highlighting their potential in managing certain metabolic diseases. nih.gov

Identified Research Gaps and Future Perspectives in this compound Studies

Despite the growing body of research, significant gaps remain in our understanding of this compound. A primary challenge is the limited availability of this specific isomer for research purposes, which hinders comprehensive biological evaluation.

Future research should focus on several key areas:

Stereoselective Synthesis: Developing efficient and scalable methods for the synthesis of all four stereoisomers of this compound is paramount. This will enable a detailed investigation of the structure-activity relationships and the specific biological roles of each stereoisomer.

Biological Activity Profiling: A thorough investigation of the biological activities of this compound is needed. This includes exploring its effects on various cell types, its potential antimicrobial properties, and its role in modulating cellular signaling pathways.

Metabolic Studies: Detailed metabolic studies are required to elucidate the complete metabolic pathway of this compound in various organisms, including humans. Understanding its absorption, distribution, metabolism, and excretion is crucial for assessing its potential physiological effects.

Interaction with Gut Microbiota: Given the importance of BCFAs in bacterial membranes, investigating the interaction of this compound with the human gut microbiota could reveal novel insights into its potential health effects.

Addressing these research gaps will provide a more complete picture of the chemical and biological significance of this compound and could pave the way for its application in various fields, from materials science to medicine. The unique properties conferred by its branched structure make it a compelling subject for continued scientific exploration.

Structure

3D Structure

属性

分子式 |

C10H20O2 |

|---|---|

分子量 |

172.26 g/mol |

IUPAC 名称 |

2,5-dimethyloctanoic acid |

InChI |

InChI=1S/C10H20O2/c1-4-5-8(2)6-7-9(3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |

InChI 键 |

GMQQCOYAGZTOEF-UHFFFAOYSA-N |

规范 SMILES |

CCCC(C)CCC(C)C(=O)O |

产品来源 |

United States |

Occurrence, Distribution, and Biosynthesis of 2,5 Dimethyloctanoic Acid

Elucidation of Biosynthetic Pathways

Regulation of 2,5-Dimethyloctanoic Acid Production

Due to the absence of specific research on this compound, no information can be provided for this section.

Advanced Synthetic Methodologies for 2,5 Dimethyloctanoic Acid and Its Analogs

Stereoselective Total Synthesis Approaches

Stereoselective synthesis refers to methods that preferentially form one stereoisomer over others. For a molecule like 2,5-dimethyloctanoic acid, which has two chiral centers at carbons 2 and 5, four possible stereoisomers exist. Controlling the absolute and relative configuration of these centers is paramount.

Chiral Pool Strategies

Chiral pool synthesis is a strategy that utilizes naturally occurring enantiopure compounds, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.orguvic.ca This approach leverages the pre-existing chirality of the starting material, which is incorporated into the final target molecule, improving the efficiency of the total synthesis. wikipedia.org

For a hypothetical synthesis of a specific stereoisomer of this compound, a chemist might select a chiral building block that already contains one of the required stereocenters or a precursor that can be readily converted to one. For instance, natural (S)-2-methylbutanoic acid could theoretically serve as a precursor for the C5 stereocenter and its surrounding fragment. mdpi.com The synthesis would then involve chain elongation and the introduction of the second stereocenter at the C2 position through a diastereoselective reaction. While this strategy is powerful for many complex molecules, wikipedia.orgdiva-portal.org specific, detailed applications for the total synthesis of this compound are not prominently documented in scientific literature.

Asymmetric Catalysis Applications in Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. uvic.capsu.edu This method is highly efficient and is a cornerstone of modern medicinal chemistry. psu.edu Key reactions include asymmetric hydrogenations, alkylations, and epoxidations. york.ac.uk

In the context of synthesizing this compound, asymmetric catalysis could be employed to set either the C2 or C5 stereocenter. For example, the stereocenter at C2 could be established via the asymmetric hydrogenation of a corresponding α,β-unsaturated carboxylic acid derivative. acs.org Catalysts based on rhodium or ruthenium, complexed with chiral ligands like DuPHOS or BINAP, are known to be highly effective for such transformations, often achieving high enantioselectivity. psu.edusmolecule.com Similarly, enantioselective alkylation could introduce the methyl group at the C2 position with high stereocontrol. uvic.casmolecule.com While these catalytic systems are well-established for various carboxylic acids and amino acids, psu.eduacs.orgfrontiersin.org their specific application to produce enantiopure this compound is not extensively detailed in published research.

Diastereoselective Synthesis Techniques

When a molecule already contains a chiral center, the introduction of a new stereocenter can be influenced by the existing one, a phenomenon known as diastereoselection. uvic.ca Diastereoselective reactions create one diastereomer in preference to others. york.ac.uk This is often achieved by using chiral auxiliaries—chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are later removed. uvic.cayork.ac.uk

A well-known example is the Evans asymmetric alkylation, which uses chiral oxazolidinone auxiliaries to direct the alkylation of enolates with high diastereoselectivity. uvic.canih.gov A potential diastereoselective synthesis of this compound could involve attaching a chiral auxiliary to a precursor fragment and then introducing one of the methyl groups via a diastereoselective alkylation or conjugate addition. For instance, the synthesis of an analog, (R)-(+)-3,7-dimethyloctanoic acid, has been achieved through stereospecific wikipedia.orgwikipedia.org sigmatropic rearrangements where chirality is transferred with high fidelity. researchgate.net Although these techniques are powerful for constructing molecules with multiple stereocenters, researchgate.netrsc.org specific research detailing a full diastereoselective synthesis of this compound is limited.

Development of Novel and Sustainable Synthetic Routes

Modern chemical synthesis places increasing emphasis on sustainability, seeking to reduce waste, use renewable resources, and employ milder reaction conditions.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Principles include maximizing atom economy, using renewable feedstocks, and employing catalytic reactions over stoichiometric ones. mdpi.com

For a compound like this compound, a green chemistry approach could involve synthesizing it from bio-based starting materials. For example, the synthesis of 2,5-furandicarboxylic acid dimethyl ester, a different but structurally relevant molecule, has been achieved from galactaric acid (derived from sugars) using dimethyl carbonate, a green reagent. rsc.org A chemoenzymatic synthesis of (S)-5-methylhept-2-en-4-one, an analog fragment, was developed using natural substrates and avoiding toxic reagents, highlighting a green and scalable pathway. mdpi.com Applying these principles to this compound could involve biocatalytic or fermentation-based routes.

Biotechnological and Enzymatic Synthesis Approaches

Biotechnological methods use living organisms or their enzymes to perform chemical transformations. These approaches offer high selectivity under mild, environmentally friendly conditions. unipd.it

Enzymatic and microbial processes are emerging as viable routes for producing carboxylic acids. smolecule.comsmolecule.com For instance, microbial fermentation using specific strains of bacteria, such as Lactic acid bacteria, can produce branched-chain hydroxy acids from renewable precursors. smolecule.com While direct microbial production of this compound is not widely reported, the enzymatic synthesis of analogs demonstrates clear potential. For example, cyclosporin (B1163) synthetase has been used for the in vitro synthesis of complex amino acid derivatives like N-methyl-(+)-2-amino-3-hydroxy-4,4-dimethyloctanoic acid. nih.gov Furthermore, engineered enzymatic cascades in hosts like E. coli show promise for producing related compounds like 2,5-dimethylhexanoic acid from glucose. smolecule.com Lipases have also been used for the kinetic resolution of related dimethyloctanoic acids, separating stereoisomers via selective esterification. diva-portal.org These examples underscore the growing capability of biotechnology to provide sustainable and highly selective routes to chiral carboxylic acids.

Chemical Modification and Derivatization Strategies

The structural backbone of this compound provides a versatile platform for chemical modifications. These derivatizations are crucial for developing molecular probes to explore biological interactions, elucidate metabolic pathways, and investigate mechanisms of action. Strategies primarily focus on the carboxylic acid moiety, which can be readily converted into a variety of functional groups, including esters and amides, or isotopically labeled for tracer studies.

Synthesis of Esters and Amides for Research Probes

The conversion of this compound into its corresponding esters and amides is a fundamental strategy for creating research probes. These derivatives can exhibit altered physicochemical properties, such as lipophilicity and cell permeability, and can be designed to interact with specific biological targets.

Standard esterification involves the reaction of the parent carboxylic acid with an alcohol under acidic conditions or using coupling agents. Amide synthesis typically requires activation of the carboxylic acid followed by reaction with a primary or secondary amine. A common activation method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). mdpi.com For instance, a general method applicable to this compound would involve its treatment with thionyl chloride to form the reactive 2,5-dimethyloctanoyl chloride, which is then reacted with a desired amine or hydroxylamine (B1172632) to yield the corresponding amide or hydroxamic acid. mdpi.com

More advanced coupling agents can also be employed to facilitate amide bond formation under milder conditions, which is particularly useful when dealing with sensitive substrates. Reagents such as propylphosphonic anhydride (B1165640) (T3P) have been successfully used for coupling carboxylic acids with amines. mdpi.com The synthesis of complex amide derivatives, such as those involving the coupling of dimethyloctanoic acid analogs to peptides, serves to create potent biological probes. acs.orggoogle.com For example, the coupling of (R,R)-2,4-dimethyloctanoic acid to a tripeptide has been demonstrated in the synthesis of the immunosuppressant Microcolin B. acs.org This highlights how the dimethyloctanoic acid scaffold can be incorporated into larger molecules to investigate biological systems. acs.orggoogle.com

Below is a table summarizing common synthetic routes for these derivatives.

| Derivative Type | General Reaction | Reagents & Conditions | Purpose of Probe |

| Methyl/Ethyl Esters | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Increase lipophilicity, analytical standards |

| Amides | Acyl Chloride Formation + Aminolysis | 1. SOCl₂ or (COCl)₂2. Amine (R-NH₂) | Target specific protein interactions, improve metabolic stability |

| Hydroxamic Acids | Acyl Chloride Formation + Hydroxaminolysis | 1. SOCl₂2. Hydroxylamine (NH₂OH), Base (e.g., K₂CO₃) | Metal chelation, enzyme inhibition studies |

| Peptide Conjugates | Peptide Coupling | Coupling Agents (e.g., T3P, DCC, HBTU), Amine-terminated peptide | Probing protein-ligand interactions, targeted delivery |

Preparation of Labeled Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are indispensable tools for mechanistic studies, particularly in metabolism and enzymology. lucerna-chem.ch Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O), or radioactive isotopes like carbon-14 (B1195169) (¹⁴C), can be incorporated into the molecule to serve as tracers. lucerna-chem.chumich.edu

A well-established method for introducing a carbon label at the carboxyl group is through a Grignard reaction with labeled carbon dioxide. For example, the synthesis of 2,2-dimethyl[1-¹⁴C]octanoic acid was achieved by reacting the appropriate Grignard reagent with ¹⁴CO₂. umich.edu This approach is directly transferable for the synthesis of [1-¹⁴C]-2,5-dimethyloctanoic acid, providing a radiolabeled tracer to follow the molecule's fate in biological systems. umich.edu Such studies have been instrumental in identifying metabolic products, demonstrating that ω- and (ω-1)-oxidation are key metabolic pathways for branched-chain fatty acids. umich.edu

Deuterium (²H) labeling is often used to investigate kinetic isotope effects and to trace metabolic pathways using mass spectrometry without the need for radioactivity. For instance, deuterium-labeled aldehydes have been used as substrates to study their P450-catalyzed oxidation to the corresponding carboxylic acids. acs.org

Furthermore, oxygen-18 (¹⁸O) labeling has proven definitive in elucidating enzymatic reaction mechanisms. acs.org In studies of cytochrome P450-catalyzed aldehyde deformylation, which produces a carboxylic acid, ¹⁸O-labeling experiments were crucial. nih.gov When the enzymatic reaction of citronellal (B1669106) (an analog of a this compound precursor) was conducted in H₂¹⁸O, the resulting carboxylic acid product (citronellic acid, or 3,7-dimethyloctanoic acid) incorporated a single ¹⁸O atom from the solvent. acs.org This finding provided clear evidence for a specific ferric peroxide (Compound 0) mechanism, ruling out alternative pathways. acs.orgnih.gov These sophisticated labeling strategies are critical for gaining a precise understanding of the biochemical transformations involving dimethyloctanoic acid and its analogs.

The following table details examples of labeled analogs and their applications.

| Isotope | Position of Label | Synthetic Method | Application | Reference |

| Carbon-14 (¹⁴C) | C-1 (Carboxyl) | Grignard reaction with ¹⁴CO₂ | Tracing metabolic fate and identifying oxidation products | umich.edu |

| Deuterium (²H) | Aldehyde proton (precursor) | Synthesis from deuterated reagents | Probing kinetic isotope effects and as a non-radioactive tracer for MS | acs.org |

| Oxygen-18 (¹⁸O) | Carboxyl Oxygen | Enzymatic reaction in H₂¹⁸O | Elucidating enzymatic reaction mechanisms (e.g., P450) | acs.orgnih.gov |

Biological Roles and Mechanistic Investigations of 2,5 Dimethyloctanoic Acid

Modulation of Cellular Processes and Biochemical Pathways

The structural characteristics of 2,5-dimethyloctanoic acid, specifically the presence of methyl groups along its carbon chain, dictate its unique metabolism and interactions within the cell. Unlike straight-chain fatty acids, its branched nature necessitates specialized enzymatic pathways for its breakdown and determines its influence on cellular functions.

Influence on Lipid Metabolism and Fatty Acid Oxidation Pathways (e.g., α- and β-oxidation)

The metabolism of this compound is a prime example of how cells process structurally complex lipids. The methyl group at the alpha-carbon (C-2) sterically hinders the enzymes of the standard beta-oxidation pathway, which typically degrades fatty acids by sequentially removing two-carbon units. wikipedia.org Consequently, the catabolism of this compound is believed to be initiated by alpha-oxidation. wikipedia.org

Alpha-oxidation is a process that occurs in the peroxisomes and involves the removal of a single carbon from the carboxyl end of a fatty acid. wikipedia.org This initial step bypasses the alpha-carbon blockage. For this compound, this process would yield a seven-carbon fatty acid, 2,4-dimethylheptanoic acid, which can then be further metabolized. The resulting molecule, now with a methyl group at the new beta-carbon (C-3), would still be unsuitable for direct beta-oxidation. nepjol.info However, subsequent rounds of alpha- and beta-oxidation can proceed. This metabolic strategy is well-documented for other branched-chain fatty acids like phytanic acid, which must undergo alpha-oxidation to pristanic acid before it can be broken down via beta-oxidation. nih.govnih.govnih.gov

The resulting intermediates from the breakdown of this compound, such as propionyl-CoA (a three-carbon unit) and acetyl-CoA (a two-carbon unit), can then enter central metabolic pathways like the citric acid cycle to generate energy. nih.govwikipedia.org

Below is a table summarizing the putative enzymatic steps for the initial stage of this compound oxidation.

| Step | Pathway | Location | Key Enzyme (Putative) | Process Description | Resulting Product |

| 1 | Activation | Peroxisome/Mitochondria | Acyl-CoA Synthetase | Attachment of Coenzyme A to the fatty acid. | 2,5-dimethyloctanoyl-CoA |

| 2 | α-Oxidation | Peroxisome | Acyl-CoA Dioxygenase | Hydroxylation of the alpha-carbon. | 2-hydroxy-2,5-dimethyloctanoyl-CoA |

| 3 | α-Oxidation | Peroxisome | 2-hydroxyacyl-CoA Lyase | Cleavage of the C1-C2 bond. | Formyl-CoA and 2,4-dimethylheptanal |

| 4 | α-Oxidation | Peroxisome | Aldehyde Dehydrogenase | Oxidation of the resulting aldehyde. | 2,4-dimethylheptanoic acid |

Interactions with Specific Enzymes and Receptors in Model Systems

While direct studies on this compound are limited, its metabolism is expected to involve a specific suite of enzymes adapted for branched-chain fatty acids. The key enzymes initiating its breakdown are located in peroxisomes, as established from studies of analogous compounds like phytanic acid. wikipedia.orgnih.gov These include phytanoyl-CoA dioxygenase and 2-hydroxyphytanoyl-CoA lyase, which carry out the core steps of alpha-oxidation. wikipedia.org

Following the initial alpha-oxidation, the shortened fatty acid chain is further degraded by beta-oxidation enzymes, which can be specific to the chain length and structure of the substrate. libretexts.org In some cases, the metabolism of branched-chain fatty acids can lead to the formation of intermediates that act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism. wikipedia.orgamsterdamumc.nl For instance, pristanic acid is a known natural ligand for PPARα. wikipedia.org It is plausible that this compound or its metabolites could interact with similar receptors, thereby influencing gene expression related to lipid homeostasis.

Cellular Uptake and Intracellular Localization Studies

The entry of long-chain fatty acids like this compound into cells is a mediated process, facilitated by a group of membrane-associated proteins. cambridge.org These include fatty acid transport proteins (FATPs) and the fatty acid translocase CD36. cambridge.orgmdpi.com These transporters facilitate the movement of fatty acids across the plasma membrane. Once inside the cell, fatty acids are rapidly activated by the addition of a Coenzyme A molecule, a step that traps them within the cell and primes them for metabolic processes. cambridge.org

Given that the initial catabolic pathway for this compound is alpha-oxidation, its intracellular journey would involve trafficking to the peroxisomes. wikipedia.orglibretexts.org This localization is critical, as the enzymes required for alpha-oxidation are housed within this organelle. nih.govmolbiolcell.org Subsequent metabolites, shortened by one or more carbons, may then be transported to mitochondria for the final stages of beta-oxidation to generate ATP. youtube.com

Participation in Inter- and Intra-Species Chemical Communication (e.g., Pheromones, Microbial Interactions)

Beyond its role in cellular metabolism, this compound and related branched-chain fatty acids can function as chemical signals in the environment, mediating interactions between organisms.

Role in Microbial Interactions

Branched-chain fatty acids have been identified as important molecules in microbial communities. Some bacteria produce and secrete these compounds as part of quorum sensing (QS) systems, which allow them to coordinate gene expression with population density. nih.gov The diffusible signaling factor (DSF) family of molecules, which are cis-2-unsaturated fatty acids, regulate virulence, biofilm formation, and antibiotic resistance in various Gram-negative bacteria. nih.govnih.gov

While this compound has not been identified as a canonical QS molecule, its structural relatives play roles in microbial metabolism. For example, a bacterial strain identified as Rhodococcus sp. has been shown to produce (-)-2,5-dimethylhexanoic acid from the assimilation of 2,5-dimethylhexane. tandfonline.com This indicates that microbes possess the enzymatic machinery to synthesize and metabolize dimethyl-branched fatty acids. Such compounds could potentially serve as metabolic byproducts or specialized signaling molecules within complex microbial ecosystems.

Significance as a Metabolite in Model Organisms

The presence of dimethyl-branched fatty acids has been confirmed in various organisms, highlighting their role as endogenous metabolites. Research on the metabolism of 2,2-dimethyloctanoic acid in rats demonstrated that it is oxidized to form several products, including 2,2-dimethyladipic acid, indicating that mammals can process these branched structures. umich.edu

Furthermore, natural products incorporating a dimethyloctanoic acid scaffold have been isolated. A notable example is a cyclic depsipeptide, stereocalpin A, isolated from the Antarctic lichen Stereocaulon alpinum. This molecule contains an unprecedented 5-hydroxy-2,4-dimethyl-3-oxo-octanoic acid moiety, demonstrating that complex derivatives of dimethyloctanoic acid are synthesized in nature. mdpi.com The production of the closely related 2,5-dimethylhexanoic acid by Rhodococcus species further establishes the significance of these compounds as microbial metabolites. tandfonline.com

Exploration of Molecular Targets and Signaling Events in Biological Contexts

Due to a notable lack of specific research on this compound, this section will explore the molecular targets and signaling events of closely related branched-chain fatty acids (BCFAs) and medium-chain fatty acids (MCFAs). As a branched medium-chain fatty acid, it is plausible that this compound shares similar biological activities and mechanisms of action with these broader classes of fatty acids.

Branched-chain fatty acids are recognized for their diverse physiological roles, including the regulation of lipid metabolism, cell signal transduction, and modulation of inflammatory responses. oup.com They are known to influence membrane fluidity, which can, in turn, affect the function of membrane-bound receptors and signaling proteins. oup.com

Medium-chain fatty acids are readily absorbed and metabolized, serving as an energy source and as signaling molecules. drugbank.comnih.govyoutube.com They can influence a variety of cellular processes, including energy homeostasis, inflammation, and metabolic regulation. mdpi.com

Potential Molecular Targets and Signaling Pathways

The biological effects of BCFAs and MCFAs are mediated through their interaction with various molecular targets, leading to the activation or inhibition of specific signaling pathways.

| Potential Molecular Target | Associated Signaling Pathway | General Biological Outcome |

| Peroxisome Proliferator-Activated Receptors (PPARs) | PPARα activation | Upregulation of genes involved in fatty acid β-oxidation. oup.com |

| G-protein coupled receptors (GPCRs) | Modulation of intracellular cyclic AMP (cAMP) or calcium levels | Varied cellular responses depending on the specific receptor and cell type. |

| Toll-like receptors (TLRs) | NF-κB signaling pathway | Regulation of inflammatory responses. |

| Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | Downregulation | Reduction of triglyceride synthesis. oup.com |

Detailed Research Findings on Related Compounds

Research on various BCFAs and MCFAs has provided insights into their specific molecular interactions and the downstream signaling events.

Peroxisome Proliferator-Activated Receptors (PPARs): Monomethyl BCFAs have been shown to activate PPARα, a key regulator of lipid metabolism. oup.com This activation leads to the upregulation of genes encoding for enzymes involved in fatty acid β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1), and the downregulation of enzymes involved in fatty acid synthesis, like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). oup.com

Anti-inflammatory Effects: Certain BCFAs have demonstrated anti-inflammatory properties. oup.comacs.org For instance, they have been associated with a decreased incidence of necrotizing enterocolitis and an increased expression of anti-inflammatory cytokines in animal models. researchgate.net This suggests an interaction with signaling pathways that regulate inflammation, potentially involving the modulation of Toll-like receptor (TLR) signaling and the NF-κB pathway.

Metabolic Regulation: BCFAs play a role in connecting the catabolism of branched-chain amino acids with lipogenesis. oup.com They can influence insulin sensitivity and have been inversely associated with body mass index in some studies. nih.gov This points to their involvement in crucial metabolic signaling pathways.

The following table summarizes the observed effects of related fatty acids on key signaling molecules:

| Fatty Acid Class | Signaling Molecule/Process Affected | Observed Effect |

| Monomethyl BCFAs | Acetyl-CoA Carboxylase (ACC) | Downregulation oup.com |

| Monomethyl BCFAs | Fatty Acid Synthase (FAS) | Downregulation oup.com |

| Monomethyl BCFAs | Carnitine Palmitoyltransferase 1 (CPT1) | Upregulation oup.com |

| Monomethyl BCFAs | Stearoyl-CoA Desaturase-1 (SCD1) | Upregulation oup.com |

| BCFAs | Anti-inflammatory Cytokines | Increased Expression researchgate.net |

It is important to reiterate that these findings are based on studies of BCFAs and MCFAs in general. Further research is required to determine the specific molecular targets and signaling events of this compound.

Analytical and Spectroscopic Characterization of 2,5 Dimethyloctanoic Acid

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to isolating 2,5-dimethyloctanoic acid from sample matrices and quantifying its presence. The choice of technique depends on the sample's complexity, the required sensitivity, and the analytical objective, whether it be quantification or preparative isolation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. unespadang.ac.idplantarchives.org Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the acid into a more volatile form, most commonly a methyl ester (FAME - fatty acid methyl ester). This is often achieved by reaction with reagents such as boron trifluoride-methanol or diazomethane.

The derivatized sample is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. unespadang.ac.id Nonpolar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, are frequently used. The separated components then enter the mass spectrometer, which provides mass information for identification. Electron impact (EI) ionization is common, leading to characteristic fragmentation patterns that serve as a molecular fingerprint. libretexts.org Identification is confirmed by matching the obtained mass spectrum and retention time with that of a known standard or by interpretation of the fragmentation pattern. plantarchives.org

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound Methyl Ester

| Parameter | Value/Description |

|---|---|

| Column | TG-5MS (30m x 0.25mm, 0.25µm) or similar |

| Carrier Gas | Helium, constant flow (e.g., 1.5 mL/min) |

| Injector Temp. | 250 °C |

| Oven Program | Initial 75°C, ramp to 290°C |

| MS Ionization | Electron Impact (EI), 70 eV |

| Key MS Fragments (m/z) | M•+ (molecular ion), McLafferty rearrangement ions, fragments from α-cleavage |

High-Performance Liquid Chromatography (HPLC-MS)

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) offers a versatile alternative to GC-MS, particularly for less volatile compounds or when derivatization is not desirable. Reversed-phase HPLC (RP-HPLC) is the most common mode for separating fatty acids. sielc.com

In RP-HPLC, this compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid to ensure the analyte is in its protonated form. sielc.comresearchgate.net The separation is based on the compound's hydrophobicity. Coupling the HPLC to a mass spectrometer, usually with an electrospray ionization (ESI) source, allows for sensitive detection and quantification. researchgate.net ESI-MS is a soft ionization technique that typically keeps the molecular ion intact, providing clear molecular weight information.

Table 2: Typical HPLC-MS Conditions for Branched-Chain Fatty Acid Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.5 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |

| MS Detection | Full scan or Selected Ion Monitoring (SIM) |

Thin-Layer Chromatography (TLC) in Metabolic Studies

Thin-layer chromatography (TLC) is a planar chromatographic technique that serves as a simple, rapid, and cost-effective method for the separation and qualitative analysis of lipids. fishersci.com In metabolic studies, TLC is often used as a preliminary step to separate lipids into different classes (e.g., free fatty acids, triglycerides, phospholipids) before further analysis by more sophisticated techniques like GC-MS or HPLC-MS. mdpi.comanalyticaltoxicology.com

For the separation of this compound, a silica (B1680970) gel plate is typically used as the stationary phase, and a non-polar solvent system, such as a mixture of hexane, diethyl ether, and formic acid, acts as the mobile phase. researchgate.net The components separate based on their polarity; non-polar compounds travel further up the plate. The position of the separated compound is defined by its retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. Visualization of the separated spots is achieved by staining with reagents like iodine vapor or phosphomolybdic acid, followed by heating. researchgate.net

Table 3: Representative TLC System for Free Fatty Acid Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 HPTLC plate |

| Mobile Phase | Hexane:Diethyl Ether:Formic Acid (e.g., 70:30:1 v/v/v) |

| Visualization | Iodine vapor or charring after spraying with 50% H₂SO₄ |

| Expected Rf | Intermediate (less polar than phospholipids, more polar than triglycerides) |

Advanced Spectroscopic Methods for Structural Elucidation

While chromatography provides separation and preliminary identification, spectroscopic methods are indispensable for the definitive confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the methyl groups, the methine protons at the chiral centers (C2 and C5), and the various methylene (B1212753) groups in the backbone. The chemical shifts and splitting patterns (multiplicity) are used to assign each proton to its position in the structure.

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. The spectrum for this compound would be expected to show ten distinct signals, corresponding to the ten carbon atoms, including the carbonyl carbon of the carboxylic acid group which appears significantly downfield.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the final structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on chemical shift principles and data from analogous structures like 2,5-dimethylhexane. Actual values may vary based on solvent and experimental conditions. chemicalbook.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-COOH) | 11-12 (s, 1H) | ~180 |

| C2 (-CH) | ~2.4 (m, 1H) | ~40 |

| C3 (-CH₂) | ~1.5 (m, 2H) | ~35 |

| C4 (-CH₂) | ~1.2 (m, 2H) | ~28 |

| C5 (-CH) | ~1.4 (m, 1H) | ~38 |

| C6 (-CH₂) | ~1.1 (m, 2H) | ~39 |

| C7 (-CH₂) | ~1.3 (m, 2H) | ~23 |

| C8 (-CH₃) | ~0.9 (t, 3H) | ~14 |

| C2-Methyl (-CH₃) | ~1.1 (d, 3H) | ~18 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. mdpi.com This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in identification. For this compound (C₁₀H₂₀O₂), the expected exact mass would be calculated and compared to the measured value with a very low tolerance (typically <5 ppm).

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. libretexts.org Common fragmentation pathways for carboxylic acids include:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene. msu.edu

Loss of Water (H₂O) and Loss of the Carboxyl Group (-COOH) . youtube.com

The specific fragments observed for this compound would depend on the positions of the methyl branches, making the fragmentation pattern useful for distinguishing it from other C10 fatty acid isomers.

Table 5: Predicted HRMS Data and Key Fragments for this compound (C₁₀H₂₀O₂)

| Ion/Fragment | Predicted Exact Mass (m/z) | Description |

|---|---|---|

| [M+H]⁺ | 173.15361 | Protonated Molecular Ion |

| [M-H]⁻ | 171.13905 | Deprotonated Molecular Ion |

| [M-H₂O]⁺• | 154.13521 | Loss of water from molecular ion |

| [M-CH₃]⁺ | 157.12741 | Loss of a methyl group |

| [M-C₃H₇]⁺ | 129.09611 | Loss of propyl group (cleavage at C5) |

| [C₄H₇O₂]⁺ | 87.04406 | Fragment from α-cleavage (loss of hexyl radical) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation at various frequencies, which corresponds to the vibrational energies of different chemical bonds. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its identity as a carboxylic acid with a saturated alkyl structure.

The most prominent feature in the IR spectrum of a carboxylic acid is the O–H stretching vibration of the carboxyl group. This appears as a very broad and strong absorption band in the region of 2500 to 3300 cm⁻¹. orgchemboulder.comopenstax.org The significant broadening is a result of extensive intermolecular hydrogen bonding, where two molecules of the acid form a stable dimer. orgchemboulder.comlibretexts.org Superimposed on this broad O-H band are the sharper C-H stretching vibrations from the methyl and methylene groups of the octyl chain, which typically appear between 2850 and 3000 cm⁻¹. orgchemboulder.comlibretexts.org

Another definitive absorption for this compound is the carbonyl (C=O) stretch, which presents as a very strong and sharp peak. echemi.com For a hydrogen-bonded dimer, this band is typically observed in the range of 1690 to 1760 cm⁻¹. orgchemboulder.comopenstax.org The exact position can shift to a higher wavenumber if the acid is in a monomeric state. libretexts.org

Additional characteristic peaks include the C–O stretching vibration, found in the 1210-1320 cm⁻¹ region, and the O–H bending (in-plane) vibration, which is often coupled with C-O stretching and appears in the 1395-1440 cm⁻¹ range. orgchemboulder.com An out-of-plane O-H bend is also characteristic of the carboxylic acid dimer and can be seen as a broad band around 910-950 cm⁻¹. orgchemboulder.com

The table below summarizes the principal infrared absorption bands expected for this compound.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Band Characteristics |

| O–H Stretch | Carboxyl (-COOH) | 2500–3300 | Very Broad, Strong |

| C–H Stretch | Alkyl (-CH₃, -CH₂) | 2850–3000 | Medium to Strong, Sharp |

| C=O Stretch | Carbonyl (-C=O) | 1690–1760 | Strong, Sharp |

| C–O Stretch | Carboxyl (-COOH) | 1210–1320 | Medium |

| O–H Bend | Carboxyl (-COOH) | 1395–1440 | Medium, Broad |

| O–H Bend | Carboxyl (-COOH) | 910–950 | Broad |

Sample Preparation and Enrichment Strategies for Complex Biological Matrices

The analysis of this compound in complex biological matrices, such as blood, urine, or tissue, presents significant analytical challenges. researchgate.net These matrices contain a multitude of endogenous components like proteins, lipids, salts, and other metabolites that can interfere with accurate quantification, an issue known as the matrix effect. researchgate.netnih.gov Therefore, effective sample preparation is a critical prerequisite to remove these interferences, concentrate the target analyte, and ensure compatibility with analytical instrumentation like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comwiley.com

Several strategies are employed to isolate and enrich short-chain fatty acids like this compound from biofluids.

Protein Precipitation (PPT): For blood, serum, or plasma samples, the first step is often the removal of high-molecular-weight proteins. This is typically accomplished by adding a miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures the proteins and causes them to precipitate. After centrifugation, the clear supernatant containing the analyte can be further processed.

Liquid-Liquid Extraction (LLE): LLE is a conventional technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com For carboxylic acids, the pH of the aqueous sample is adjusted to below the pKa of the acid to ensure it is in its neutral, protonated form, which is more soluble in organic solvents like diethyl ether or ethyl acetate. This method is effective but can be labor-intensive and consume significant volumes of organic solvents. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a more selective and widely used technique for sample cleanup and concentration. chromatographyonline.com It involves passing the liquid sample through a cartridge containing a solid sorbent. For a branched-chain carboxylic acid, a reversed-phase sorbent (e.g., C18) can be used to retain the analyte while polar interferences are washed away. The analyte is then eluted with a small volume of an organic solvent. Ion-exchange SPE can also be utilized, where an anion-exchange sorbent retains the negatively charged carboxylate form of the acid. SPE methods are highly adaptable, reduce solvent consumption compared to LLE, and are amenable to automation. chromatographyonline.com

Derivatization: Due to the polarity and potential volatility of short-chain fatty acids, derivatization is a common strategy to improve their analytical properties. This chemical modification can enhance thermal stability for GC analysis or improve ionization efficiency for MS detection.

For GC-MS Analysis: Silylation is a frequent approach, where agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. tiaft.org This makes the molecule more volatile and less polar.

For LC-MS/MS Analysis: Derivatization is used to enhance ionization efficiency and chromatographic retention. A common reagent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxyl group to form a derivative that can be readily ionized and detected with high sensitivity. researchgate.netnih.gov

These preparation and enrichment strategies are essential for achieving the low detection limits and high accuracy required for the quantitative analysis of this compound in biological research and clinical diagnostics. nih.gov

Emerging Research Areas and Conceptual Applications in Basic Science

Integration with Modern Omics Technologies (e.g., Metabolomics Profiling)

Currently, specific metabolomics data for 2,5-Dimethyloctanoic acid are not available in major public databases. However, the application of metabolomics represents a powerful, hypothesis-free approach to understand its biological context. nih.gov

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com Untargeted metabolomics profiling could reveal the impact of introducing this compound to a biological system (e.g., cell culture or an in vivo model). nih.govresearchgate.net By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could identify thousands of metabolites simultaneously. mdpi.commdpi.com

A conceptual workflow for the metabolomic profiling of this compound would involve:

Sample Preparation: Exposing a model system (e.g., hepatocytes) to this compound and preparing cell extracts. nih.gov

Data Acquisition: Analyzing the extracts using high-resolution mass spectrometry to generate metabolic fingerprints.

Data Analysis: Employing bioinformatics tools to compare the metabolic profiles of treated versus untreated samples, identifying statistically significant changes in endogenous metabolites. nih.gov

This approach could pinpoint alterations in related metabolic pathways, such as fatty acid oxidation, lipid synthesis, or amino acid metabolism, providing the first clues to the compound's function.

Table 1: Conceptual Data from a Hypothetical Metabolomics Study

| Metabolite Class | Potential Observation | Implication for this compound's Role |

| Acylcarnitines | Increase in specific chain-length acylcarnitines | May indicate modulation of mitochondrial beta-oxidation |

| Free Fatty Acids | Decrease in endogenous long-chain fatty acids | Could suggest competition for enzymatic pathways |

| Glycerolipids | Alteration in triglyceride or phospholipid profiles | Points to a role in lipid synthesis or remodeling |

| Organic Acids | Changes in Krebs cycle intermediates | Suggests an impact on central carbon metabolism |

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry offers predictive insights into the physicochemical properties and potential biological interactions of molecules before engaging in extensive laboratory experiments. While specific molecular modeling studies on this compound are not yet published, several computational approaches could be applied.

Density Functional Theory (DFT) calculations could be used to determine the molecule's optimal 3D geometry, electronic structure, and reactivity descriptors. Molecular dynamics (MD) simulations could predict its behavior in a biological environment, such as its interaction with cell membranes or its binding affinity to specific proteins.

These models can be invaluable for predicting how the methyl groups at the 2 and 5 positions influence the molecule's flexibility, hydrophobicity, and steric profile compared to a standard octanoic acid backbone. Such studies can help prioritize hypotheses for laboratory testing.

Table 2: Predicted Physicochemical Properties of Fatty Acids (Illustrative)

| Property | Octanoic Acid (Calculated) | This compound (Hypothetical) | Method of Prediction |

| Molecular Weight | 144.21 g/mol | 172.26 g/mol | Standard Atomic Weights |

| LogP (Hydrophobicity) | ~3.0 | ~3.8 | ALOGPS, XLogP3 |

| Polar Surface Area | 37.3 Ų | 37.3 Ų | Computational Software |

| pKa | ~4.9 | ~5.0 | ACD/Labs, MarvinSketch |

Note: Values for this compound are illustrative and would require specific computational modeling for verification.

Potential as a Chemical Biology Tool for Pathway Elucidation

A key application of novel small molecules in basic science is their use as chemical probes to dissect complex biological pathways. This compound, with its unique structure, could be developed into such a tool.

To be an effective probe, a molecule should ideally have a specific biological target. If a unique interaction between this compound and a particular enzyme or receptor were identified, the molecule could be chemically modified to create more powerful research tools. For example, it could be:

Tagged with a fluorescent dye: To visualize its subcellular localization.

Attached to affinity chromatography beads: To isolate its binding partners from cell lysates.

Modified into a photo-crosslinker: To covalently trap and identify interacting proteins.

By using such derivatized probes, researchers could systematically "pull down" or visualize the cellular machinery that interacts with this compound, thereby elucidating its mechanism of action and the pathway it modulates.

Investigation of Structure-Activity Relationships in Defined Model Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. researchgate.netduke.edunih.gov For this compound, this would involve synthesizing a series of analogs and testing them in a defined biological assay.

The initial step would be to identify a measurable biological effect, however subtle. Once an assay is established, a systematic SAR exploration could be initiated.

Table 3: Conceptual Analog Series for SAR Studies of this compound

| Analog | Structural Modification | Rationale for Synthesis |

| Analog 1 | Removal of the C2-methyl group | To assess the importance of alpha-methylation for activity. |

| Analog 2 | Removal of the C5-methyl group | To determine the role of the second methyl group. |

| Analog 3 | Shifting the C5-methyl to C4 or C6 | To probe the spatial requirements for the alkyl branch. |

| Analog 4 | Extending the carbon chain to nonanoic or decanoic acid | To evaluate the effect of chain length and hydrophobicity. |

| Analog 5 | Introducing a double bond into the carbon chain | To explore the impact of conformational rigidity. |

By comparing the activity of these analogs to the parent compound, researchers could build a model of the pharmacophore—the essential structural features required for biological activity.

Exploration of Novel Biotransformation Pathways

Biotransformation is the process by which living organisms chemically modify compounds. nih.gov The metabolism of fatty acids is well-understood, but the methyl branches of this compound present an interesting challenge to standard metabolic enzymes. Its biotransformation is likely to proceed through pathways that accommodate this unique structure.

Potential biotransformation pathways for investigation include:

Oxidation: While the alpha-methyl group may hinder direct beta-oxidation, omega-oxidation (at the opposite end of the molecule) followed by chain shortening is a plausible route. Cytochrome P450 enzymes are key players in this process.

Hydroxylation: Enzymes could introduce hydroxyl (-OH) groups at various positions along the carbon chain, creating more polar metabolites.

Conjugation: After initial oxidation, the molecule could be conjugated with hydrophilic moieties like glucuronic acid or sulfate (B86663) to facilitate excretion.

Studying its metabolism in vitro using liver microsomes or hepatocytes would be a critical first step. Identifying the resulting metabolites via mass spectrometry would reveal how biological systems process this compound and could uncover novel enzymatic activities. nih.gov

常见问题

Q. What established synthetic routes exist for 2,5-Dimethyloctanoic acid, and what yields are typically achieved under optimized conditions?

- Methodological Answer : Synthesis of branched carboxylic acids like this compound often employs hydroformylation or oxidative cleavage of terpene-derived precursors. For example, hydroformylation of alkenes followed by oxidation can yield branched carboxylic acids. A study on biomass-derived compounds demonstrated that hydroformylation of α-pinene derivatives (e.g., using Rh or Co catalysts) achieves ~70–85% yields under optimized pressure (10–30 bar CO/H₂) and temperature (80–120°C) . Characterization of intermediates via GC-MS and NMR is critical to confirm regioselectivity. For 2,5-dimethyl derivatives, stereochemical control may require chiral auxiliaries or asymmetric catalysis .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm methyl branching at C2 and C5. Key signals include δ ~0.9–1.1 ppm (methyl groups) and δ ~2.3–2.5 ppm (carboxylic proton adjacent to branching). DEPT-135 helps distinguish CH₃ groups .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z peaks corresponding to McLafferty rearrangements) validate molecular weight and branching.

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity, with calibration against certified standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A for eye irritation) .

- Ventilation : Use fume hoods for reactions involving heated or aerosolized forms.

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite). Dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and physicochemical properties of this compound in novel applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, predicting nucleophilic/electrophilic sites. For example, carboxyl group acidity (pKa) can be estimated via COSMO-RS solvation models .

- MD Simulations : GROMACS can simulate interactions in lipid bilayers or MOFs, revealing diffusion coefficients or binding affinities. Validate with experimental data (e.g., NIST thermochemical databases for melting points and solubility) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Reproducibility : Conduct IC₅₀/EC₅₀ assays in triplicate using standardized cell lines (e.g., HEK293 or HepG2) with positive/negative controls. Address batch-to-batch variability via LC-MS purity checks (>98%) .

- Meta-Analysis : Compare datasets across studies using tools like PRISMA guidelines, adjusting for variables (e.g., solvent polarity, incubation time) that influence activity .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic or sensing applications?

- Methodological Answer :

- Linker Design : Carboxylic acid groups coordinate with metal nodes (e.g., Zn, Cu). Optimize synthesis via solvothermal methods (e.g., DMF/EtOH at 80°C for 24 hr) to achieve porous structures.

- Characterization : Use PXRD to confirm crystallinity and BET analysis for surface area. MOFs with 2,5-dimethyl branches may enhance hydrophobicity, useful for gas storage (CO₂/N₂ selectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。